GSK 4027

Epigenetics Bromodomain Selectivity Chemical Probe Validation

GSK 4027 is the definitive, SGC-recommended chemical probe for rigorous dissection of PCAF/GCN5 bromodomain biology. It delivers equipotent inhibition of both PCAF and GCN5 (Ki = 1.4 nM) with an unmatched >18,000-fold selectivity over BET family bromodomains—a window >4-fold higher than alternative probe L-Moses. Superior cellular target engagement (IC50 = 60 nM in full-length PCAF NanoBRET) ensures reliable on-target phenotypic assignment. The enantiomeric negative control GSK4028 (>300-fold less potent) enables stringent stereospecificity control. With high aqueous solubility, 500 nm/s permeability, and no cytotoxicity up to 200 µM, GSK 4027 is the optimum positive control for HTS campaigns, in vivo target validation, and transcriptional regulation studies in cancer, inflammation, and viral latency.

Molecular Formula C17H21BrN4O
Molecular Weight 377.3 g/mol
Cat. No. B607841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 4027
SynonymsGSK4027;  GSK-4027;  GSK 4027.
Molecular FormulaC17H21BrN4O
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3
InChIInChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1
InChIKeyVZAFGXCWAWRULT-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK 4027 Procurement Guide: Baseline Overview of a High-Potency PCAF/GCN5 Bromodomain Chemical Probe


GSK 4027 is a potent and selective small-molecule inhibitor of the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A), two closely related histone acetyltransferase (HAT) epigenetic reader proteins [1]. It is recognized by the Structural Genomics Consortium (SGC) as a high-quality chemical probe optimized for high aqueous solubility, cellular permeability, and robust target engagement [2]. As a competitive acetyl-lysine mimetic, GSK 4027 enables precise dissection of PCAF/GCN5 bromodomain function in transcriptional regulation, with a well-characterized enantiomeric negative control (GSK4028) available to control for off-target effects [3].

Why GSK 4027 Cannot Be Replaced by Generic Bromodomain Inhibitors


Procuring a generic bromodomain inhibitor such as the pan-BET inhibitor JQ1, the Family VIII inhibitor PFI-3, or even the alternative PCAF/GCN5 probe L-Moses will not replicate the experimental outcomes achievable with GSK 4027. GSK 4027 is distinguished by its >18,000-fold selectivity for PCAF/GCN5 over BET family bromodomains, a selectivity window that is >4-fold higher than L-Moses (>4,500-fold over BRD4) and entirely absent in pan-BET inhibitors [1]. Furthermore, GSK 4027 achieves equipotent biochemical inhibition of both PCAF and GCN5 (Ki = 1.4 nM for both) and demonstrates superior cellular target engagement compared to L-Moses, as assessed in a nanoBRET assay against full-length PCAF [2]. Substituting with GSK4028, the enantiomeric negative control, yields a >300-fold loss in potency (pIC50 = 4.9 vs 7.4), confirming that the observed biological effects are stereospecific and on-target . The quantitative evidence below details precisely why GSK 4027 is the preferred tool compound for rigorous PCAF/GCN5 bromodomain research.

GSK 4027 Product-Specific Quantitative Evidence Guide: Differentiation from Closest Analogs


Exceptional Selectivity for PCAF/GCN5 vs. BET Family: GSK 4027 vs. L-Moses

GSK 4027 exhibits ≥18,000-fold selectivity for PCAF and GCN5 over the BET family bromodomains, a critical window for avoiding confounding BET-dependent transcriptional effects. In contrast, the alternative PCAF/GCN5 probe L-Moses demonstrates only >4,500-fold selectivity over BRD4 [1]. This 4-fold improvement in selectivity is quantified in a BROMOscan panel, where GSK 4027's Ki values for off-target bromodomains such as BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM) are all >70-fold higher than its Ki for PCAF/GCN5 (1.4 nM) [2].

Epigenetics Bromodomain Selectivity Chemical Probe Validation

Superior Cellular Target Engagement: GSK 4027 vs. L-Moses in Full-Length PCAF NanoBRET

In a cellular context, GSK 4027 demonstrates superior target engagement compared to L-Moses. Using a NanoBRET assay that measures displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 in HEK293 cells, GSK 4027 achieves an IC50 of 60 nM [1]. In contrast, L-Moses shows an IC50 of 1.2 µM in the same full-length PCAF NanoBRET assay [2]. This 20-fold difference indicates that GSK 4027 more effectively engages the native, full-length protein in a cellular environment.

Cellular Target Engagement NanoBRET PCAF GCN5

High Biochemical Potency and Equipotency: GSK 4027 vs. GSK4028 (Negative Control)

GSK 4027 exhibits high, equipotent biochemical inhibition of both PCAF and GCN5 bromodomains with a Ki of 1.4 nM for each in a BROMOscan assay [1]. This is in stark contrast to its enantiomeric negative control, GSK4028, which shows a pIC50 of only 4.9 for PCAF (corresponding to an IC50 of ~12.6 µM), representing a >300-fold reduction in potency . This stereospecificity confirms that the activity of GSK 4027 is driven by its specific 3D conformation and on-target binding, not by nonspecific chemical effects.

Biochemical Potency BROMOscan Negative Control Stereospecificity

Robust Selectivity Profile Against Wider Bromodomain Family: GSK 4027 vs. Pan-BET Inhibitors

Beyond BET family selectivity, GSK 4027 maintains a ≥70-fold selectivity window over other non-BET bromodomain families, including BRPF3 (Ki = 100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM), as determined in a comprehensive BROMOscan panel [1]. This is in stark contrast to pan-BET inhibitors like JQ1, which potently inhibit BRD2, BRD3, BRD4, and BRDT (Kd < 100 nM), confounding any interpretation of PCAF/GCN5-specific biology [2]. Furthermore, in a cross-screening panel of 53 biochemical and phenotypic assays (GSK internal eXP panel), GSK 4027 showed no off-target binding at concentrations <3 µM, confirming its high specificity [1].

Off-Target Selectivity Bromodomain Profiling Chemical Probe Criteria

High Aqueous Solubility and Cell Permeability: GSK 4027 vs. L-Moses

GSK 4027 demonstrates favorable physicochemical properties, including high aqueous solubility and an artificial membrane permeability of 500 nm/s, which facilitates its use in cellular assays without the confounding effects of precipitation or poor cell penetration . While L-Moses is also reported to be permeable and cell-active, specific quantitative solubility data are less readily available, and its cellular potency in full-length PCAF assays is 20-fold lower (see Evidence Item 2), suggesting potential differences in intracellular availability [1]. The high solubility of GSK 4027 supports its use in high-throughput screening formats and in vivo studies where compound precipitation can be a limiting factor.

Physicochemical Properties Solubility Permeability Assay Development

Absence of Cytotoxicity at High Concentrations: GSK 4027 vs. GSK4028

In cellular health assays assessing mitochondrial integrity, nuclear size, and membrane permeability, GSK 4027 showed no cytotoxic effects at concentrations up to 200 µM, a concentration >3,300-fold higher than its cellular IC50 (60 nM) [1]. This wide therapeutic window ensures that observed biological effects are due to target engagement rather than compound-induced toxicity. The enantiomeric negative control GSK4028 similarly shows no cytotoxicity up to 200 µM, confirming that the lack of toxicity is not target-mediated [2].

Cytotoxicity Cellular Health Negative Control Safety Profile

GSK 4027: Best Research and Industrial Application Scenarios Supported by Quantitative Evidence


Differentiating PCAF vs. GCN5 Bromodomain Function Using Orthogonal Chemical Probes

GSK 4027 and L-Moses represent orthogonal chemical probes (distinct chemical scaffolds) that both target PCAF/GCN5 bromodomains but with differing selectivity and potency profiles [1]. Researchers can use GSK 4027 for its superior cellular target engagement (IC50 = 60 nM in full-length PCAF NanoBRET) and higher BET family selectivity (≥18,000-fold) to confidently assign phenotypes to PCAF/GCN5 inhibition. Subsequently, L-Moses can be employed as an orthogonal tool to confirm that observed effects are not scaffold-dependent. This dual-probe strategy, combined with the use of the enantiomeric negative control GSK4028, provides the highest level of experimental rigor for target validation studies.

High-Throughput Screening (HTS) for PCAF/GCN5 Bromodomain Modulators

The high aqueous solubility, lack of cytotoxicity up to 200 µM, and robust cellular activity of GSK 4027 make it an ideal reference compound for HTS campaigns aimed at discovering novel PCAF/GCN5 bromodomain modulators [1]. Its well-characterized potency (Ki = 1.4 nM) and selectivity profile allow it to serve as a positive control in biochemical and cellular assays, ensuring assay robustness and enabling accurate normalization of hit activity. The availability of a matched negative control (GSK4028) further strengthens its utility in screening cascades.

In Vivo Pharmacology Studies Requiring High Selectivity and Low Toxicity

For in vivo studies, the exceptional selectivity of GSK 4027 (≥18,000-fold over BET family, ≥70-fold over other bromodomains) minimizes the risk of off-target effects that could confound interpretation of PCAF/GCN5-dependent biology [1]. Its favorable physicochemical properties (high solubility, permeability of 500 nm/s) support systemic administration, and the absence of cytotoxicity up to 200 µM in vitro suggests a wide safety margin . These features make GSK 4027 the preferred tool compound for in vivo target validation in models of cancer, inflammation, or viral infection where PCAF/GCN5 have been implicated.

Chemical Biology Studies of Transcriptional Regulation and Epigenetics

GSK 4027 enables precise pharmacological dissection of the role of PCAF/GCN5 bromodomains in chromatin binding and transcriptional regulation [1]. Its equipotent inhibition of both PCAF and GCN5 (Ki = 1.4 nM) allows for simultaneous blockade of both paralogs, while its high selectivity over BET proteins ensures that observed changes in gene expression are not due to indirect BET inhibition. This makes GSK 4027 an essential tool for studying the acetyl-lysine recognition functions of these HAT-containing complexes in cell-based models of differentiation, oncogenesis, and viral latency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK 4027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.